3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
Description
Properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVEESLGDZHMJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, also known as a derivative of resveratrol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18O3
- Molecular Weight : 318.36582 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Numerous studies have indicated that compounds similar to this compound exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
| Study | Method | Findings |
|---|---|---|
| Badr et al. (2015) | DPPH Assay | Significant free radical scavenging activity observed in phenolic compounds derived from Phragmanthera austroarabica, supporting the antioxidative potential of similar structures. |
| Liu et al. (2009) | In vitro assays | Demonstrated that constituents from Caesalpinia sappan exhibited notable antioxidant activities, suggesting a similar mechanism for this compound. |
Estrogenic Activity
Research has shown that compounds with structural similarities to this phenolic compound can exhibit estrogen-like activity. This is particularly relevant in studies assessing their effects on breast cancer cell lines.
| Study | Cell Line | Concentration Range | Effect |
|---|---|---|---|
| Lall et al. (2006) | MCF-7 (breast cancer) | 10 - 50 μM | Increased cell viability and proliferation, indicating estrogenic activity. |
Anticancer Properties
The compound has been studied for its potential anticancer effects, particularly in hormone-dependent cancers.
- Mechanism : It is believed that the compound induces apoptosis in cancer cells through both mitochondrial-dependent and independent pathways.
| Study | Cell Line | Mechanism |
|---|---|---|
| Hirata et al. (2007) | K-562 (leukemia) | Induction of apoptosis via caspase activation pathways. |
Case Studies
- Case Study on Breast Cancer : A study evaluating the effects of resveratrol derivatives on MCF-7 cells found that these compounds significantly inhibited cell growth and induced apoptosis, suggesting therapeutic potential for hormone-sensitive cancers.
- Antioxidant Effects in Diabetes : Research indicated that phenolic compounds could ameliorate oxidative stress in diabetic models, potentially offering protective effects against diabetes-related complications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of key stilbene derivatives:
Key Observations:
- Substituent Effects: The benzyloxy group in the target compound reduces polarity compared to resveratrol, likely decreasing aqueous solubility but increasing membrane permeability. Methoxy groups (e.g., in pinostilbene) balance hydrophobicity and metabolic stability better than benzyloxy .
- Synthetic Challenges :
Resveratrol (Baseline Comparison):
- Antioxidant: Scavenges free radicals via phenolic hydroxyl groups .
- Anti-inflammatory : Inhibits COX-2 and NF-κB pathways .
Target Compound (Impurity-C):
- No direct bioactivity data exists, but structural analogs suggest: Reduced Antioxidant Activity: The benzyloxy group at position 5 may hinder hydrogen donation compared to resveratrol’s hydroxyl group. Potential Prodrug Role: If metabolized to 5-hydroxyl in vivo, it could mimic resveratrol’s effects .
Pinostilbene:
- Anticancer: Shows tumor selectivity in oral squamous cell carcinoma (OSCC) models, with methoxy groups enhancing cytotoxicity .
Styrylchromones/Chromenes:
- Compounds with methoxy/hydroxyl substitutions at specific positions (e.g., 6-methoxy, 4′-hydroxyl) exhibit high tumor selectivity and low normal cell toxicity .
Preparation Methods
Stilbene Backbone Formation via Condensation Reactions
The core stilbene structure is synthesized through base-catalyzed condensation between hydroxybenzaldehyde derivatives and phenolic acetophenones. For 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, 4-hydroxybenzaldehyde and 3-benzyloxy-5-hydroxyacetophenone undergo aldol-like condensation under alkaline conditions (e.g., NaOH/EtOH). The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl, forming the E-alkene selectively due to steric and electronic effects.
Reaction Conditions :
Benzyl Protection of Hydroxyl Groups
The phenylmethoxy group at the 5-position is introduced via benzylation to prevent undesired side reactions during condensation. Benzyl bromide or chloride serves as the alkylating agent in the presence of a base (e.g., K₂CO₃).
Optimization Insights :
-
Solvent : Anhydrous DMF or acetone minimizes hydrolysis.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reaction kinetics.
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Selectivity : Excess benzyl halide (1.2–1.5 equiv) ensures complete O-benzylation.
Process Modifications and Byproduct Mitigation
Isolation of Impurities in Resveratrol Synthesis
In resveratrol manufacturing, this compound emerges as Impurity C due to incomplete deprotection or over-benzylation. Patent CN1394837A highlights alkoxymethylation techniques using formaldehyde and secondary amines, which inadvertently generate benzylated intermediates under acidic conditions.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 8.5–9.5 | Minimizes hydrolysis of benzyl ethers |
| Temperature | 25–30°C | Prevents thermal degradation |
| Benzyl Halide Purity | ≥98% | Reduces di-alkylation byproducts |
Catalytic Methods for Enhanced Stereoselectivity
The Horner-Wadsworth-Emmons (HWE) reaction offers superior E-selectivity (>95%) compared to traditional aldol condensation. Utilizing phosphonate esters derived from 3-benzyloxy-5-hydroxyacetophenone and 4-hydroxybenzaldehyde, the HWE protocol employs NaH or LiOH as bases in THF.
Advantages :
-
Shorter reaction times (2–4 hours).
-
Higher stereochemical fidelity.
Purification and Analytical Characterization
Preparative HPLC for Isolation
Crude reaction mixtures are purified using reversed-phase preparative HPLC (C18 columns) with acetonitrile/water gradients. Impurity C elutes at Rₜ = 12.3 minutes under the following conditions:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 16.4 Hz, 1H, CH=CH), 7.32–7.28 (m, 5H, benzyl aromatic), 6.80 (d, J = 8.4 Hz, 2H, 4-hydroxyphenyl).
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LC-MS (ESI+) : m/z 319.1 [M+H]⁺, consistent with molecular formula C₂₁H₁₈O₃.
Industrial-Scale Synthesis and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
